

A Comparative Guide to Thiophene-2-Carboxylate Derivatives in Synthetic Applications

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Compound of Interest

Compound Name: Methyl 4-chlorothiophene-2-carboxylate

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Thiophene-2-carboxylate derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features and diverse biological activities make them promising candidates for the development of novel therapeutic agents and functional materials. This guide provides an objective comparison of various thiophene-2-carboxylate derivatives, focusing on their synthesis, performance, and supporting experimental data to aid researchers in selecting the most suitable compounds for their specific applications.

Performance Comparison of Thiophene-2-Carboxylate Derivatives

The performance of thiophene-2-carboxylate derivatives is often evaluated based on their biological activity, particularly their efficacy as antimicrobial and anticancer agents. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Comparative Anticancer Activity of Thiophene-2-Carboxamide Derivatives

Thiophene-2-carboxamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below.

Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
2b	Thiophene Carboxamide	Hep3B (Liver)	5.46	[1]
2d	Thiophene Carboxamide	Hep3B (Liver)	8.85	[1]
2e	Thiophene Carboxamide	Hep3B (Liver)	12.58	[1]
5b	Thiophene-2-carboxamide	MCF-7 (Breast)	0.09	[2]
5c	Thiophene-2-carboxamide	MCF-7 (Breast)	2.22	[2]
5c	Thiophene-2-carboxamide	HepG2 (Liver)	0.72	[2]
7f	4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide	HT-29 (Colon)	2.18	[2]
7f	4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide	MCF-7 (Breast)	4.25	[2]

Note: Lower IC50 values indicate higher potency.

Table 2: Comparative Antimicrobial Activity of Thiophene-2-Carboxylate and Related Derivatives

The antimicrobial potential of thiophene derivatives is a significant area of research. The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

Compound ID	Derivative Class	Bacterial/Fungal Strain	MIC (µg/mL)	Reference
7b	3-Amino thiophene-2-carboxamide	Staphylococcus aureus	-	[3]
Bacillus subtilis	-	[3]		
Pseudomonas aeruginosa	-	[3]		
3b	3-Hydroxy thiophene-2-carboxamide	Bacillus subtilis	-	[3]
Pseudomonas aeruginosa	-	[3]		
Spiro-indoline-oxadiazole 17	Thiophene-based heterocycle	Clostridium difficile	2 - 4	[4]
AGR1.229 (1)	Thiophene derivative	Acinetobacter baumannii ATCC 17978	16 - 64	[5]
AGR1.230 (2)	Thiophene derivative	Escherichia coli ATCC 25922	16 - 64	[5]
Compound 4	Thiophene derivative	Colistin-Resistant A. baumannii	16	[5]
Compound 4	Thiophene derivative	Colistin-Resistant E. coli	8	[5]
Compound 5	Thiophene derivative	Colistin-Resistant A. baumannii	16	[5]
Compound 5	Thiophene derivative	Colistin-Resistant E. coli	32	[5]

Compound 8	Thiophene derivative	Colistin-Resistant A. baumannii	32	[5]
Compound 8	Thiophene derivative	Colistin-Resistant E. coli	32	[5]

Note: Lower MIC values indicate greater antimicrobial activity. Some entries from reference[3] indicate high activity without specifying a numerical MIC value.

Synthesis of Thiophene-2-Carboxylate Derivatives

Several synthetic routes are available for the preparation of thiophene-2-carboxylate derivatives, each with its own advantages and limitations.

Catalytic Liquid Phase Aerobic Oxidation

A modern and efficient method for the synthesis of thiophene-2-carboxylic acid, a key precursor, involves the catalytic liquid-phase aerobic oxidation of 2-acetylthiophene. This process is a key step in a more cost-effective and environmentally friendly route to thiophene-2-carbonyl chloride, a crucial raw material for various derivatives.

Gewald Synthesis

The Gewald synthesis is a classical and versatile method for preparing 2-aminothiophenes, which can be further functionalized to a wide range of derivatives. This multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Carboxylate-Assisted Carboxylation with CO₂

Direct carboxylation of thiophene with CO₂ can be achieved in a solvent-free carbonate and carboxylate medium.[6] This method allows for the cleavage of the C-H bond and the introduction of a carboxyl group.[6] The reaction yield is influenced by the choice of carboxylate salt, with cesium pivalate being a particularly effective base additive.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the evaluation of thiophene-2-carboxylate derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.^[7]

- **Preparation of Compounds:** Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it in the broth to achieve a final concentration of approximately 5×10^5 CFU/mL.
- **Inoculation:** Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.
- **Controls:** Include positive controls (microorganism in broth without compound), negative controls (broth only), and a standard antibiotic control.
- **Incubation:** Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

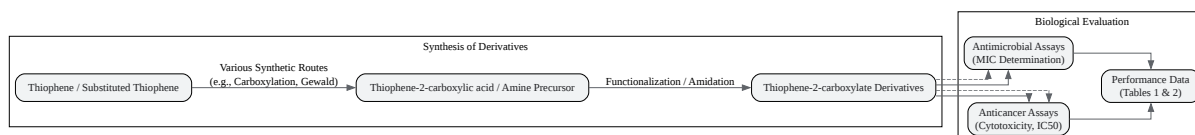
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- **Compound Treatment:** Treat the cells with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

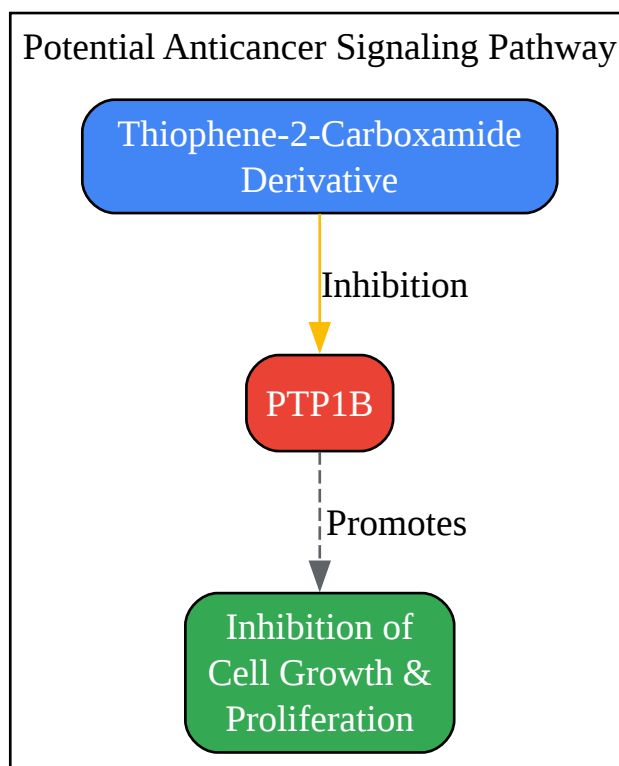
Visualizations

Diagrams illustrating key processes and relationships can provide a clearer understanding of the synthesis and evaluation of thiophene-2-carboxylate derivatives.



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Caption: General workflow for the synthesis and biological evaluation of thiophene-2-carboxylate derivatives.



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Caption: Postulated mechanism of action for certain anticancer thiophene-2-carboxamide derivatives.[2]

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